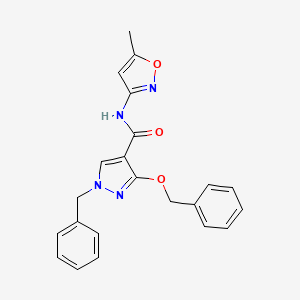

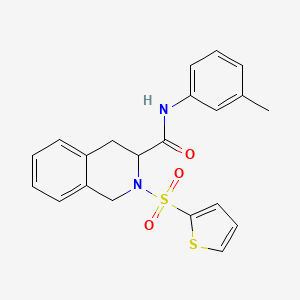

![molecular formula C14H6Cl2F3N3O B2378831 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 522600-26-6](/img/structure/B2378831.png)

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been the focus of many studies due to their varied and significant biological activities . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agent ocinaplon .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be prepared through various methods. One approach involves the condensation reactions of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Another method involves the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified to create a variety of novel disubstituted derivatives. This can be achieved through sequential site-selective cross-coupling reactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the Sonogashira-type coupling of dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes . This reaction proceeds smoothly with excellent selectivity in favor of the C6-position .科学的研究の応用

Synthesis and Characterization

This compound is a part of the pyrazolo[1,5-a]pyrimidine class, notable for its biological activities in medicine. The synthesis and characterization of these compounds involve multiple steps, including condensation and cyclization reactions. One such synthesis process involves starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, ultimately leading to the creation of novel compounds whose structures are confirmed by spectroscopic methods like IR and 1H-NMR (Xu Li-feng, 2011).

Antitumor Activities

Research has delved into the antitumor potential of this compound class. A specific derivative, synthesized through a 4-step procedure, demonstrated notable antitumor activities when tested in vivo. Its structural confirmation was again through IR and 1 H-NMR. This highlights the compound's potential in cancer research and treatment (Z. Xin, 2012).

Crystal Structure and Cancer Cell Line Inhibition

Another variant of this compound class was synthesized and its crystal structure determined. This particular derivative showed marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying its promise in cancer therapy (Jin Liu et al., 2020).

Optical Properties

The photophysical properties of a series of these compounds, containing various substituents, have been investigated. Their optical absorption and emission in both the solid state and solution were studied, revealing interesting results. These compounds were absorbed in the ultraviolet region and displayed higher quantum emission fluorescence yields in solution, along with moderate emission in the solid state. Their thermal stability was also assessed, showing considerable variation among different derivatives (Felipe S. Stefanello et al., 2022).

将来の方向性

特性

IUPAC Name |

5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-7(2-4-8)9-5-11(14(17,18)19)22-12(20-9)6-10(21-22)13(16)23/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQXDBNQKQYZFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2378751.png)

![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)